(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
The compound “(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” belongs to the α,β-unsaturated acrylonitrile family, characterized by a conjugated prop-2-enenitrile backbone. The substituents include a 3-bromo-4-methoxyphenyl group (electron-withdrawing Br and electron-donating OCH₃) and a 4-methylbenzenesulfonyl moiety, which contribute to its electronic and steric properties. Such compounds are often studied for their photophysical behavior, solid-state packing, and applications in medicinal chemistry, particularly as intermediates for antimicrobial or anticancer agents .
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJGSSPCKBCBP-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile , also known by its CAS number 872213-44-0, is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14BrNO3S
- Molecular Weight : 457.14 g/mol
- Structure : The compound features a brominated methoxyphenyl group and a sulfonyl moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cell signaling pathways that promote cell survival.
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Mechanism of Action :
- Inhibition of the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
- Induction of oxidative stress leading to apoptosis in cancer cells.
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Case Study :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Similar sulfonamide derivatives are known to exhibit activity against various bacteria and fungi.
- Research Findings :
- In vitro assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
Mutagenicity Studies
Given the structural complexity of this compound, it is essential to assess its potential mutagenicity.
- Findings :
- According to the JICOSH database, structural analogs have shown varying degrees of mutagenicity, necessitating careful evaluation through Ames tests and other mutagenicity assays.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Low µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents Journal |
| Escherichia coli | 64 µg/mL | Antimicrobial Agents Journal | |
| Mutagenicity | Various | Not yet established | JICOSH Database |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest structural analogs include:
(2Z)-2-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)prop-2-enenitrile (CAS: 1025568-98-2): Substituents: Lacks bromo and methoxy groups but retains the 4-methylbenzenesulfonyl group. Impact: Reduced steric hindrance and altered electronic properties due to the absence of Br and OCH₃. Exhibits stronger π-π stacking in the solid state due to planar phenyl rings .
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile (CAS: 872213-42-8): Substituents: Bromobenzenesulfonyl and methylsulfanyl groups. Impact: The electron-withdrawing Br and electron-donating SCH₃ create a polarized system, enhancing solubility in polar solvents. Crystallography: Monoclinic system (P2₁/c), Z = 4, with intermolecular S···Br interactions .
(2Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile :
- Substituents : Chlorophenyl and formylphenyl groups.
- Impact : The formyl group introduces hydrogen-bonding capacity, leading to supramolecular networks in crystals. DFT studies show a HOMO-LUMO gap of 3.5 eV .
Photophysical and Solid-State Behavior
- Emission Properties: The target compound’s bromo and methoxy substituents may induce red-shifted fluorescence compared to non-halogenated analogs. For example, (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits dual emissions (450 nm and 550 nm) due to crystal size and packing effects . In contrast, (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I in ) shows solvent-dependent luminescence, with a 70 nm shift in polar solvents (e.g., DMSO) due to intramolecular charge transfer .
- Crystal Packing: The target compound’s bromine atom may facilitate halogen bonding, as seen in (2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile, where Br···S interactions stabilize the lattice . Compounds with bulky substituents (e.g., diphenylamino groups) exhibit Z’ > 1 (multiple conformers per unit cell), whereas the target compound’s simpler substituents likely adopt a single conformation .
Data Table: Key Comparative Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
